molecular formula C9H16O3 B2461916 2-propyloxane-4-carboxylic Acid CAS No. 77554-90-6

2-propyloxane-4-carboxylic Acid

Cat. No. B2461916
CAS RN: 77554-90-6
M. Wt: 172.224
InChI Key: SJSIHSLNLYLNAU-UHFFFAOYSA-N
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Description

2-propyloxane-4-carboxylic acid is a carboxylic acid with the formula C9H16O3 and a molecular weight of 172.22 g/mol . It falls under the category of carboxylic acids .


Molecular Structure Analysis

Carboxylic acids, including 2-propyloxane-4-carboxylic acid, incorporate a carboxyl functional group, CO2H. The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carboxylic acid a basic trigonal shape .


Chemical Reactions Analysis

Carboxylic acids can undergo various reactions. They can be converted into acid chlorides by treatment with thionyl chloride, SOCl2. They can also be converted into acid anhydrides by heating to remove one equivalent of water. Furthermore, carboxylic acids can be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol .


Physical And Chemical Properties Analysis

Carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether . They can donate a hydrogen to produce a carboxylate ion .

Scientific Research Applications

1. Catalysis and Organic Synthesis

Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, employing a catalytic system including 2-propyloxane-4-carboxylic acid, allows the synthesis of various functionalized aryl- and alkenyl-carboxylic acids. This method is valuable for preparing benzoic acid derivatives and α,β-unsaturated carboxylic acids, offering a useful route for creating diverse carboxylic acid compounds (Ukai, Aoki, Takaya, & Iwasawa, 2006).

2. Chemical Equilibrium in Extraction Processes

The equilibrium in the extraction of carboxylic acids like propionic acid is significantly influenced by factors like binary extractants and modifier-diluents systems. Research in this area aids in the effective recovery of carboxylic acids from waste streams and fermentation broth, which is critical for industries such as pharmaceuticals and chemicals (Keshav, Wasewar, Chand, & Uslu, 2009).

3. Understanding Molecular Interactions in Mixtures

Studies on the refractive indices and densities of mixtures of carboxylic acids and 1,4-dioxane provide insights into the molecular interactions in such mixtures. This research is vital for comprehending the behavior of carboxylic acids in various solvent environments, which has implications in fields like material science and chemical engineering (Gupta, Vibhu, & Shukla, 2010).

4. Nanostructure Development and Applications

Carboxylate-alumoxanes, synthesized from reactions involving carboxylic acids, show a range of physical and chemical properties controlled by the choice of organic molecule. Understanding the formation and applications of these nanomaterials, including their use in water-soluble powders and acid-resistant solids, is crucial for developing new materials and technologies (Derakhshan & Rajabi, 2012).

5. Enhancements in Organic Synthesis

The use of carboxylic acids in the enzymatic kinetic resolution of primary amines demonstrates their role in improving reaction rates and enantioselectivity. This research is significant for the development of more efficient and selective synthetic methods in organic chemistry (Nechab et al., 2007).

6. Material Science and Polymer Development

Research into the cross-linking of polymers using carboxylic acids advances the field of material science, especially in creating bio-based, degradable thermosets. This has implications for sustainability, recycling, and achieving a balance between material hardness and flexibility (Ma, Webster, & Jabeen, 2016).

Mechanism of Action

The direct nucleophilic acyl substitution of a carboxylic acid is difficult because –OH is a poor leaving group. Thus, it’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by converting the –OH into a better leaving group .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

Relevant Papers There are several papers related to carboxylic acids and their derivatives. For instance, a paper discusses a general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons . Another paper discusses the production of carboxylic acids in a carbohydrate-based economy . Please refer to these papers for more detailed information.

properties

IUPAC Name

2-propyloxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-3-8-6-7(9(10)11)4-5-12-8/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSIHSLNLYLNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-propyloxane-4-carboxylic Acid

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